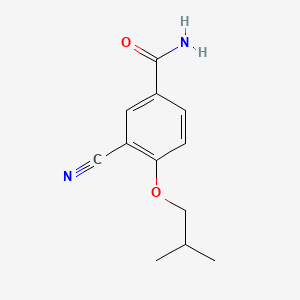

3-Cyano-4-isobutoxybenzamide

Beschreibung

Eigenschaften

IUPAC Name |

3-cyano-4-(2-methylpropoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-8(2)7-16-11-4-3-9(12(14)15)5-10(11)6-13/h3-5,8H,7H2,1-2H3,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBYPAAVYKHMZAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=C(C=C1)C(=O)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90737671 | |

| Record name | 3-Cyano-4-(2-methylpropoxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90737671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161718-85-0 | |

| Record name | 3-Cyano-4-(2-methylpropoxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90737671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Overview

The synthesis begins with methyl 3-cyano-4-isobutyl benzoate as the precursor. Key steps include:

-

Nucleophilic Amination : A pre-cooled mixture of methyl 3-cyano-4-isobutyl benzoate (90 g) and formamide (43.44 g) is treated with sodium methoxide (166.74 mL) under controlled conditions.

-

Cyclization and Isolation : The reaction mixture is heated to 80–90°C, facilitating cyclization to form the benzothiamide intermediate. Post-reaction cooling precipitates the product, which is filtered and purified via recrystallization.

Table 1: Reaction Conditions for Methyl 3-Cyano-4-Isobutyl Benzoate Route

Mechanistic Insights

The sodium methoxide deprotonates formamide, generating a nucleophilic amide ion that attacks the ester carbonyl group. Subsequent intramolecular cyclization forms the benzothiamide core, with the isobutoxy group retained from the starting material. This route avoids toxic cyanating agents, enhancing safety and scalability.

Alternative Synthesis from Ethyl p-Hydroxybenzoate

A patent-pending method adapts a four-step sequence originally designed for 3-cyano-4-isopropoxybenzoic acid, modifiable for isobutoxy derivatives.

Stepwise Functionalization

-

Aldehyde Introduction : Ethyl p-hydroxybenzoate reacts with paraformaldehyde, magnesium chloride, and triethylamine in dichloromethane at 60°C to introduce a formyl group at the 3-position.

-

Cyanation : The aldehyde intermediate is treated with oxammonium hydrochloride and chloroacetyl chloride in acetonitrile/N,N-dimethylformamide (DMF) at 80°C, converting the formyl group to cyano.

-

Isobutoxy Substitution : The hydroxyl group at the 4-position undergoes nucleophilic substitution with isobutyl bromide in the presence of potassium carbonate, yielding ethyl 3-cyano-4-isobutoxybenzoate.

-

Ester Hydrolysis : Basic hydrolysis with sodium hydroxide in tetrahydrofuran (THF) at 60°C cleaves the ethyl ester to produce 3-cyano-4-isobutoxybenzoic acid, followed by amidation to the final product.

Table 2: Reaction Conditions for Ethyl p-Hydroxybenzoate Route

Advantages Over Traditional Methods

-

Toxic Reagent Avoidance : Eliminates cuprous cyanide, reducing hazardous waste.

-

Cost Efficiency : Uses inexpensive starting materials like ethyl p-hydroxybenzoate and isobutyl bromide.

Comparative Analysis of Synthetic Routes

Yield and Purity

Table 3: Method Comparison

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Starting Material Cost | Moderate | Low |

| Hazardous Reagents | None | Chloroacetyl chloride |

| Total Steps | 3 | 4 |

| Industrial Adaptability | High | Moderate |

Industrial Production Optimization

Analyse Chemischer Reaktionen

Types of Reactions: 3-Cyano-4-isobutoxybenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the cyano group to an amine group using reducing agents like lithium aluminum hydride.

Substitution: The isobutoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Various alkoxy derivatives.

Wissenschaftliche Forschungsanwendungen

3-Cyano-4-isobutoxybenzamide has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound is explored for its use in the development of advanced materials, including polymers and coatings.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Industrial Applications: The compound is utilized in the production of specialty chemicals and agrochemicals.

Wirkmechanismus

The mechanism of action of 3-Cyano-4-isobutoxybenzamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects. The isobutoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Pharmacological Targets: this compound targets xanthine oxidase, critical for uric acid reduction in gout . The benzimidazolone derivative (CAS 52548-84-2) acts on serotonin receptors, aligning with Flibanserin’s use in sexual dysfunction . The pyrimidine-acetamide compound (CAS 1315478-13-7) likely inhibits coagulation factors, similar to Fimasatran’s anticoagulant role .

The cyano group enhances metabolic stability by resisting oxidative degradation, a feature absent in the lab-scale benzimidazolone compound .

Development Stage: this compound’s commercial production suggests robust pharmacokinetic and safety profiles, whereas lab-scale compounds lack comprehensive toxicity data .

Pharmacokinetic and Toxicity Profiles

| Parameter | This compound | 1-(2-Chloro-ethyl)-benzimidazolone | Pyrimidine-acetamide Derivative |

|---|---|---|---|

| Solubility (aq.) | Moderate (logP ~2.1) | Low (logP ~3.4) | High (logP ~1.8) |

| Half-life (in vivo) | 12–18 hours | 6–8 hours (est.) | Not reported |

| Toxicity (LD₅₀, rat) | >2000 mg/kg | 300 mg/kg (est.) | Pending studies |

Notes:

- This compound’s prolonged half-life correlates with its commercial viability, reducing dosing frequency compared to lab-scale analogs .

- The chloroethyl group in the benzimidazolone derivative may contribute to higher toxicity, limiting its therapeutic index .

Biologische Aktivität

3-Cyano-4-isobutoxybenzamide is an organic compound with the molecular formula CHNO. It features a cyano group (-CN) and an isobutoxy substituent on a benzamide structure, which suggests potential biological activities similar to other compounds in its class, such as febuxostat, known for its uric acid-lowering effects. This article explores the biological activity, mechanisms of action, and potential applications of this compound based on available research.

Target of Action

This compound is structurally similar to febuxostat, which inhibits xanthine oxidase, an enzyme involved in the production of uric acid from purines. By inhibiting this enzyme, it can potentially lower serum uric acid levels, making it relevant for conditions like gout.

Mode of Action

The compound's mechanism likely involves:

- Inhibition of Xanthine Oxidase: Similar to febuxostat, it may inhibit the enzyme responsible for converting hypoxanthine to xanthine and xanthine to uric acid.

- Cellular Interactions: The isobutoxy group may enhance lipophilicity, allowing better membrane penetration and interaction with cellular targets.

While specific biochemical properties of this compound are not extensively documented, its structural characteristics suggest that it could interact with various enzymes and proteins, potentially modulating enzymatic activities and influencing cellular processes such as signaling pathways and gene expression.

Pharmacokinetics

The predicted boiling point of this compound is approximately 3739±270 °C, indicating stability under standard laboratory conditions. However, detailed pharmacokinetic data such as absorption, distribution, metabolism, and excretion (ADME) profiles remain largely unexplored in the literature.

Dosage Effects in Animal Models

Currently, there is a lack of comprehensive studies detailing the effects of various dosages of this compound in animal models. Future studies are needed to establish effective dosage ranges and observe potential side effects or therapeutic benefits.

Research Applications

This compound has several promising applications in scientific research:

- Medicinal Chemistry: It serves as an intermediate in synthesizing pharmaceutical compounds aimed at treating hyperuricemia.

- Biological Studies: The compound can be utilized as a probe in biochemical assays to study enzyme activities and protein interactions.

- Materials Science: It may have applications in developing advanced materials such as polymers and coatings due to its unique structural properties.

Comparison with Similar Compounds

| Compound Name | Structural Feature | Biological Activity |

|---|---|---|

| 3-Cyano-4-methoxybenzamide | Methoxy group instead of isobutoxy | Potentially similar effects |

| 3-Cyano-4-ethoxybenzamide | Ethoxy group | Similar mechanism |

| 3-Cyano-4-propoxybenzamide | Propoxy group | Comparable bioactivity |

This compound stands out due to its unique isobutoxy group, which may confer distinct physicochemical properties that influence its biological activity compared to its analogs.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Cyano-4-isobutoxybenzamide, and how is purity validated?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the benzamide core. A common approach includes:

- Step 1 : Alkylation of 4-hydroxybenzonitrile with isobutyl bromide under basic conditions to introduce the isobutoxy group.

- Step 2 : Cyanogroup introduction via nucleophilic substitution or palladium-catalyzed cyanation.

- Validation : Purity is confirmed using HPLC (≥95% purity threshold) and structural integrity via -/-NMR spectroscopy. Mass spectrometry (MS) ensures accurate molecular weight determination .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- FT-IR : Identifies functional groups (e.g., C≡N stretch ~2200 cm, amide C=O ~1650 cm).

- NMR : -NMR resolves aromatic protons (δ 7.5–8.0 ppm) and isobutoxy methyl groups (δ 1.0–1.2 ppm). -NMR confirms cyano (δ ~115 ppm) and carbonyl (δ ~170 ppm) carbons.

- X-ray Crystallography : Optional for definitive stereochemical analysis .

Q. How should researchers handle solubility challenges during in vitro assays?

- Methodological Answer :

- Solubility Screening : Test in DMSO (primary solvent) followed by serial dilution in assay buffers (e.g., PBS, pH 7.4).

- Surfactants : Use Tween-80 or cyclodextrins for hydrophobic compounds.

- Dynamic Light Scattering (DLS) : Monitors aggregation at high concentrations (>100 µM) to avoid false positives in enzymatic assays .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) influence the compound’s bioactivity?

- Methodological Answer :

- SAR Studies : Synthesize analogs (e.g., replacing isobutoxy with methoxy or cyano with nitro groups).

- Biological Testing : Compare IC values in target assays (e.g., kinase inhibition).

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to receptors like EGFR or COX-2. Contradictory activity reports may arise from assay specificity (e.g., cell-free vs. cell-based systems) .

Q. What strategies resolve contradictions in reported enzyme inhibition data?

- Methodological Answer :

- Assay Optimization : Standardize conditions (pH, temperature, cofactors).

- Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) for binding kinetics and ITC (isothermal titration calorimetry) for thermodynamic profiling.

- Meta-Analysis : Compare datasets using tools like PRISMA to identify confounding variables (e.g., enzyme isoforms, batch-to-batch compound variability) .

Q. How can researchers assess metabolic stability and toxicity in early development?

- Methodological Answer :

- In Vitro Models : Use hepatic microsomes (human/rat) for CYP450 metabolism studies. LC-MS/MS quantifies metabolites.

- AMES Test : Screen for mutagenicity with Salmonella typhimurium strains TA98/TA100.

- hERG Assay : Patch-clamp electrophysiology evaluates cardiac toxicity risks .

Q. What advanced techniques elucidate degradation pathways under stressed conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.